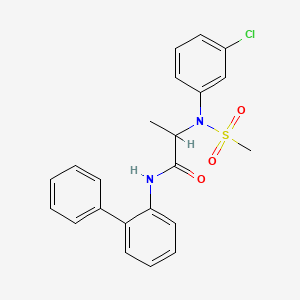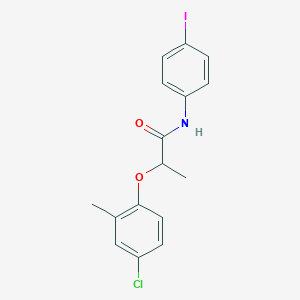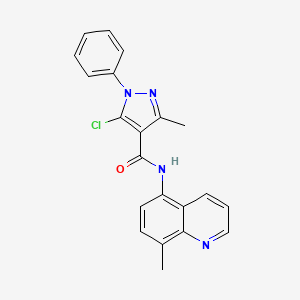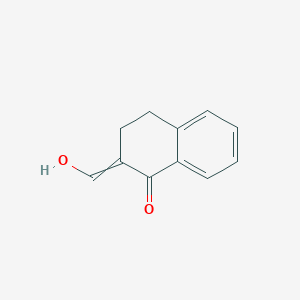![molecular formula C30H20N4O8 B12481850 2,6-bis(2-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12481850.png)
2,6-bis(2-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5520(2),?0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE involves interactions with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the compound’s tetracyclic structure allows it to interact with various biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4,10-BIS(2-BROMO-4-METHYLPHENYL)-1,14-DIMETHYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),6.0(8),12]TETRADEC-13-ENE-3,5,9,11-TETRONE
- ETHYL 4,10-BIS(2-NITROPHENYL)-1,14-DIMETHYL-3,5,9,11-TETRAOXO-4,10-DIAZATETRACYCLO[5.5.2.0(2),6.0(8),12]TETRADEC-13-ENE-13-CARBOXYLATE
- 4,10-BIS(2,4-DICHLOROPHENYL)-4,10-DIAZATETRACYCLO[5.5.2.0(2),6.0(8),12]TETRADEC-13-ENE-3,5,9,11-TETRONE
Uniqueness
4,10-BIS(2-NITROPHENYL)-1-PHENYL-4,10-DIAZATETRACYCLO[5.5.2.0(2),?.0?,(1)(2)]TETRADEC-13-ENE-3,5,9,11-TETRONE stands out due to its specific nitro and phenyl substitutions, which confer unique chemical and physical properties. These features make it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H20N4O8 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
4,10-bis(2-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C30H20N4O8/c35-26-22-17-14-15-30(16-8-2-1-3-9-16,24(22)28(37)31(26)18-10-4-6-12-20(18)33(39)40)25-23(17)27(36)32(29(25)38)19-11-5-7-13-21(19)34(41)42/h1-15,17,22-25H |
InChI Key |
GTPYJKMRCMYSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC=CC=C7[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12481776.png)
![Propyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12481783.png)

![2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12481794.png)

![5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
![6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid](/img/structure/B12481804.png)

![4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide](/img/structure/B12481806.png)

![1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine](/img/structure/B12481820.png)

![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12481830.png)
![N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12481846.png)
